2-Bromopyrimidine

Catalog No.
S662443
CAS No.
4595-60-2
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine

CAS Number

4595-60-2

Product Name

2-Bromopyrimidine

IUPAC Name

2-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Br

Synonyms

2-bromo-pyrimidin;PYRIMIDINE, 2-BROMO-;2-BROMOPYRIMIDINE;Pyrimidine, 2-bromo- (7CI,8CI,9CI);2-Bromopyrimidine,98+%;2-Bromopyrimide;2-Bromopyrimidine,97+%;2-BroMpyriMidine

Canonical SMILES

C1=CN=C(N=C1)Br

Preparation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

Excited States of Bromopyrimidines Probed by VUV Photoabsorption

Synthesis of Halogenated Heterocycles

Synthesis of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

2-Bromopyrimidine is a heterocyclic organic compound characterized by the presence of a bromine atom at the second position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it is classified as an aryl bromide. Typically appearing as a colorless to pale yellow liquid, 2-Bromopyrimidine serves as an important intermediate in various organic synthesis processes, particularly in the pharmaceutical and materials chemistry fields .

  • 2-Bromopyrimidine should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when working with this compound [].

  • Lithiation: It reacts with butyllithium to form 2-lithiopyrimidine, which is a versatile reagent for further synthetic transformations .
  • Cross-Coupling Reactions: This compound is utilized in cross-coupling reactions, such as the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene when reacted with 9,9-dihexylfluorene-2,7-diboronic acid .
  • Oxidative Transformations: It can be oxidized to form pyrithione through a two-step synthesis involving oxidation followed by substitution reactions .

The biological activity of 2-Bromopyrimidine has been explored in various contexts. It exhibits potential as an antimicrobial agent and has been investigated for its effects on cell signaling pathways. Additionally, derivatives of 2-Bromopyrimidine have shown promise in anti-cancer research due to their ability to inhibit specific kinases involved in tumor progression .

Several methods are employed for the synthesis of 2-Bromopyrimidine:

  • Bromination of Pyrimidine: The most common method involves the bromination of pyrimidine at the second position using bromine or other brominating agents.
  • Diazotization and Bromination: Another approach includes diazotization of 2-aminopyrimidine followed by bromination, which yields 2-Bromopyrimidine efficiently .

2-Bromopyrimidine finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .

Research into the interaction of 2-Bromopyrimidine with biological systems has revealed its potential effects on enzyme activity and cell proliferation. Studies indicate that it may interact with specific receptors or enzymes, influencing cellular responses and pathways relevant to disease mechanisms .

Here are some compounds similar to 2-Bromopyrimidine:

Compound NameMolecular FormulaKey Features
2-ChloropyrimidineC4H4ClN2Similar structure; chlorine instead of bromine.
4-BromopyrimidineC4H3BrN2Bromine at the fourth position; different reactivity profile.
5-BromopyrimidineC4H3BrN2Bromine at the fifth position; used in different synthetic pathways.

Uniqueness: What sets 2-Bromopyrimidine apart from its analogs is its specific reactivity due to the positioning of the bromine atom, which influences its utility in various

Traditional Diazotization Approaches

The diazotization of 2-aminopyrimidine remains the most established method for synthesizing 2-bromopyrimidine. This approach, analogous to the Craig process for 2-bromopyridine, involves sequential steps:

  • Formation of the diazonium salt: 2-Aminopyrimidine reacts with hydrobromic acid (HBr) and bromine (Br₂) at low temperatures (-10°C to 0°C) to form a perbromide intermediate.
  • Diazotization: Sodium nitrite (NaNO₂) is added to generate the diazonium ion, which undergoes bromination to yield 2-bromopyrimidine.
  • Neutralization: Aqueous sodium hydroxide (NaOH) is introduced to precipitate the product, enabling extraction via solvents like methylene chloride.

Optimization Insights:

  • Sulfuric acid (H₂SO₄) addition: Replacing a portion of HBr with concentrated H₂SO₄ reduces costs and improves efficiency, as H₂SO₄ acts as a hydrogen ion source.
  • Molar ratios: HBr:2-aminopyrimidine ratios of 1:1 to 3.5:1 and H₂SO₄:HBr ratios of 2:8 to 8:2 are critical for maximizing yields.
  • Yield challenges: Early methods reported moderate yields (~26.6%), while optimized protocols achieve >90% purity and recovery rates exceeding 90%.

Table 1: Diazotization Parameters and Outcomes

ParameterOptimal RangeOutcomeSource
Temperature (diazotization)-10°C to 0°CMinimizes side reactions
HBr:Substrate ratio1:1 to 3.5:1High yield
H₂SO₄:HBr ratio2:8 to 8:2Cost-effective H⁺ source
Neutralization agentNaOH (6–15 moles)Precipitation of product

Halogen Exchange Reactions

Halogen exchange strategies offer alternative routes to 2-bromopyrimidine, particularly for substrates with pre-existing halogens.

Silyl-Mediated Exchange

Bromotrimethylsilane (BrSiMe₃) facilitates halogen displacement in 2-chloropyrimidine:

  • Mechanism: Formation of N-trimethylsilylpyridinium intermediates enables halogen substitution.
  • Conditions: Refluxing in aprotic solvents (e.g., DMF, CH₃CN) at elevated temperatures.
  • Yield: High efficiency, though limited to 2-chloropyrimidines and 2,4-dichloropyrimidines.

Direct Bromination of 2-Chloropyrimidines

2-Chloro-substituted pyrimidines undergo bromination with elemental bromine or iodine in the presence of catalysts:

  • Catalysts: Palladium complexes or Lewis acids (e.g., BF₃) enhance reactivity.
  • Advantages: Clean reaction pathways and compatibility with cross-coupling strategies.

Table 2: Halogen Exchange Efficiency

MethodSubstrateReagentYield/PuritySource
BrSiMe₃-mediated2-ChloropyrimidineBrSiMe₃, DMF, 80°CHigh
Direct bromination2-Chloro-5-alkylpyrimidineBr₂, Pd catalystModerate

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness:

Craig Process Adaptations

  • Steps:
    • Perbromide formation: 2-Aminopyrimidine + HBr + Br₂ → orange-red perbromide.
    • Neutralization: NaOH addition precipitates 2-bromopyrimidine.
  • Advantages:
    • High purity: >99% purity achieved via vacuum distillation.
    • Scalability: Batch sizes optimized for pharmaceutical applications.

Continuous Flow Systems

Emerging methods utilize microreactors to improve heat/mass transfer:

  • Benefits: Reduced reaction times, better yield control, and waste minimization.

Catalytic Bromination Strategies

Modern catalytic approaches enable direct bromination of pyrimidines:

Oxidative Bromination

1,3-Dibromo-5,5-dimethylhydantoin (DBH) with Lewis acids (e.g., TsOH) brominates pyrimidines at C-5:

  • Conditions: Aprotic solvents (CH₂Cl₂, DMF) at ambient temperature.
  • Applications: Compatible with nucleosides and sensitive protecting groups.

Radical-Mediated Bromination

Monoperoxysulfate (KHSO₅) and KBr generate bromine radicals for pyrimidine bromination:

  • Mechanism: Radical addition to electron-rich aromatic rings.
  • Limitations: Limited to electron-deficient pyrimidines.

Table 3: Catalytic Bromination Methods

MethodReagentSubstratePositionYieldSource
DBH + TsOHDBH, TsOHUracil derivativesC-5Quantitative
KBr + KHSO₅KBr, KHSO₅Electron-deficient pyrimidinesC-5Moderate

XLogP3

0.5

LogP

0.5 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-60-2

Wikipedia

2-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 2-bromo-: INACTIVE

Dates

Modify: 2023-08-15
1: Goljer I, Molinari A, He Y, Nogle L, Sun W, Campbell B, McConnell O.
Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple
way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives.
Chirality. 2009 Jul;21(7):681-91. doi: 10.1002/chir.20663. PubMed PMID: 18792960.


2: Hughes G, Wang C, Batsanov AS, Fearn MJ, Frank S, Bryce MR, Perepichka IF,
Monkman AP, Lyons BP. New pyrimidine- and fluorene-containing oligo(arylene)s:
synthesis, crystal structures, optoelectronic properties and a theoretical study.
Org Biomol Chem. 2003 Sep 7;1(17):3069-77. Erratum in: Org Biomol Chem. 2003 Dec
7;1(23):4359. Fearn, Michael J [correction of Fern, Michael]. PubMed PMID:
14518131.

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